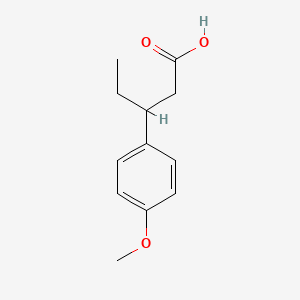

3-(4-Methoxyphenyl)pentanoic acid

Description

3-(4-Methoxyphenyl)pentanoic acid is a carboxylic acid derivative featuring a pentanoic acid backbone with a 4-methoxyphenyl substituent at the third carbon.

Properties

IUPAC Name |

3-(4-methoxyphenyl)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-9(8-12(13)14)10-4-6-11(15-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZOXDFQHQZWLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30211-63-3 | |

| Record name | 3-(4-methoxyphenyl)pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)pentanoic acid typically involves the reaction of 4-methoxybenzaldehyde with a suitable Grignard reagent, followed by oxidation to form the desired product. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as palladium on carbon. The final product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using advanced catalytic systems. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)pentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or nitric acid can be used for substitution reactions on the aromatic ring.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-(4-Methoxyphenyl)pentanoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the carboxylic acid moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Structural Variations

The following table summarizes key structural differences and similarities between 3-(4-Methoxyphenyl)pentanoic acid and related compounds:

| Compound Name | Substituent Position/Modification | Functional Groups | Chain Length | Key Structural Features |

|---|---|---|---|---|

| This compound | 4-Methoxyphenyl at C3 | Carboxylic acid | C5 | Simplest structure in this class |

| 5-(4-Methoxyphenyl)-5-oxopentanoic acid | 4-Methoxyphenyl and keto group at C5 | Carboxylic acid, Ketone | C5 | Keto group enhances electrophilicity |

| 8f: 3-Hydroxy-2-(3-(4-Methoxyphenyl)propyl)hexanoic acid | Propyl-linked 4-methoxyphenyl at C2, hydroxy at C3 | Carboxylic acid, Hydroxy | C6 | Extended chain; hydroxy group for polarity |

| H2(L4): (S)-2-Amino-5-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)pentanoic acid | Pyridinone ring at C5, amino at C2 | Carboxylic acid, Amino | C5 | Chelates iron(III) via pyridinone and amino groups |

| 5-{[(4-Methoxyphenyl)methyl]amino}pentanoic acid | Benzylamino group at C5 | Carboxylic acid, Amine | C5 | Amine group for hydrogen bonding |

| 3-Methyl-5-[(4-methylphenyl)amino]-5-oxopentanoic acid | 4-Methylphenylamino and keto at C5 | Carboxylic acid, Amide | C5 | Amide linkage for metabolic stability |

Key Observations :

- Substituent Position : The position of the 4-methoxyphenyl group (e.g., C3 vs. C5) significantly alters molecular geometry and electronic properties.

- Functional Groups: Addition of hydroxy, amino, or keto groups modulates solubility, reactivity, and biological interactions .

- Chain Length: Hexanoic acid derivatives (e.g., 8f) exhibit increased hydrophobicity compared to pentanoic acid analogs .

Physical and Metabolic Properties

- Physical State: Derivatives with hydroxy or amino groups (e.g., 8f, H2(L4)) are often oils or solids, affecting formulation strategies .

- Metabolic Pathways: Fluorinated analogs like 5F-AB-PINACA undergo oxidative defluorination to yield pentanoic acid metabolites, whereas non-fluorinated compounds are metabolized via hydroxylation and carboxylation .

Biological Activity

Overview

3-(4-Methoxyphenyl)pentanoic acid, with the molecular formula C₁₂H₁₆O₃, is an organic compound characterized by a methoxy group attached to a phenyl ring, which is further connected to a pentanoic acid chain. This compound has garnered attention in scientific research due to its potential biological activities, particularly its anti-inflammatory and antioxidant properties.

- Molecular Weight : 208.25 g/mol

- CAS Number : 30211-63-3

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines in various cell lines. For instance, it has been found to reduce levels of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results demonstrate that this compound effectively neutralizes free radicals, thus protecting cells from oxidative stress .

The biological activity of this compound is attributed to its structural features, particularly the methoxy group and the carboxylic acid moiety. These functional groups are believed to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors involved in inflammatory pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Methoxyphenylacetic acid | Structure | Anti-inflammatory |

| 4-Methoxybenzoic acid | Structure | Antioxidant |

| 3-(4-Hydroxyphenyl)propanoic acid | Structure | Antioxidant and anti-inflammatory |

Case Studies

-

Case Study on Inflammation :

A study published in the Journal of Inflammation evaluated the effects of this compound on LPS-induced inflammation in murine models. The results indicated a reduction in edema and inflammatory cell infiltration in treated groups compared to controls, suggesting a protective effect against inflammatory responses . -

Antioxidant Efficacy :

Another investigation focused on the antioxidant properties of this compound in human endothelial cells exposed to oxidative stress. The findings revealed that pre-treatment with this compound significantly decreased markers of oxidative damage, such as malondialdehyde (MDA), while enhancing cellular antioxidant defenses .

Future Research Directions

Further studies are warranted to elucidate the precise molecular mechanisms underlying the biological activities of this compound. Investigating its potential therapeutic applications in chronic inflammatory diseases and oxidative stress-related conditions could provide valuable insights into its efficacy as a pharmacological agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.